二叔丁基1,2-二氮杂环戊烷-1,2-二羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

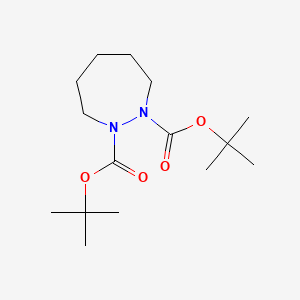

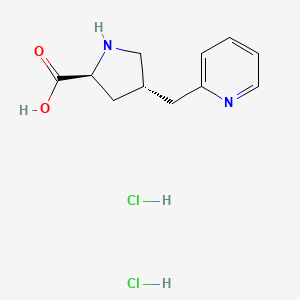

Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate is a chemical compound with the molecular formula C15H28N2O4 . It has a molecular weight of 300.4 .

Synthesis Analysis

The synthesis of Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate involves the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of Mn(dpm)(3) to give di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate .

Molecular Structure Analysis

The InChI code for Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate is 1S/C15H28N2O4/c1-14 (2,3)20-12 (18)16-10-8-7-9-11-17 (16)13 (19)21-15 (4,5)6/h7-11H2,1-6H3 .

Chemical Reactions Analysis

Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate is employed in the electrophilic amination of ß-keto esters catalyzed by an axially chiral guanidine . It is also a building block in an enantioselective synthesis of 3,6-dihyropyridazines employing organocatalysts such a L-proline or (S)-2-pyrrolidinyl tetrazole . Furthermore, it is utilized in the asymmetric Friedel-Crafts amination via a chiral organocatalyst .

科学研究应用

关键中间体的合成

已建立了(S)-叔丁基3-甲基-1,4-二氮杂环戊烷-1-羧酸酯的实用合成方法,证明了其作为Rho激酶抑制剂K-115生产中的关键中间体的作用。该合成涉及分子内福山-光延环化,展示了该化合物在药物合成中的用途(Gomi et al., 2012)。

催化和化学反应

与二叔丁基1,2-二氮杂环戊烷-1,2-二羧酸酯相关的化合物已用作各种化学反应中的催化剂。例如,结构相关的非血红素微氧桥联二铁(III)配合物已对其在烷烃选择性氧化转化为醇中的催化作用进行了研究,突出了其在仿生羟基化过程中的潜力(Mayilmurugan et al., 2009)。

材料科学与聚合

对带有苯基苯胺部分的镍(II)和钯(II)二亚胺配合物(结构相似)的研究揭示了它们在烯烃聚合中的应用,为合成具有潜在工业应用的新型聚合物提供了见解(Schmid et al., 2001)。

药学应用

对咪唑并[1,5-a][1,4]苯并二氮杂卓酯(与二叔丁基1,2-二氮杂环戊烷-1,2-二羧酸酯结构相关)的研究表明,在“地西泮不敏感”苯并二氮杂卓受体上具有很高的亲和力和选择性。这些发现表明在开发针对苯并二氮杂卓受体特定亚型的治疗剂方面具有潜在应用(Gu et al., 1993)。

作用机制

Biochemical Pathways

The biochemical pathways affected by Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of di-tert-butyl 1,2-diazepane-1,2-dicarboxylate is currently lacking .

属性

IUPAC Name |

ditert-butyl diazepane-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O4/c1-14(2,3)20-12(18)16-10-8-7-9-11-17(16)13(19)21-15(4,5)6/h7-11H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTPTLWFFCKYLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2539481.png)

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide](/img/structure/B2539485.png)

![2-[[[5-Bromo-2-[(4-methylphenyl)sulfonylamino]phenyl]-phenylmethyl]amino]acetic acid](/img/structure/B2539488.png)

![8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2539491.png)

![5-Bromo-2-[(1-cyclopropylsulfonylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2539494.png)

![(4-((3-fluorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2539498.png)

![N-(2-methylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2539500.png)

![Tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2539501.png)